N'-cyclopropyl-N-(pyridin-4-ylmethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

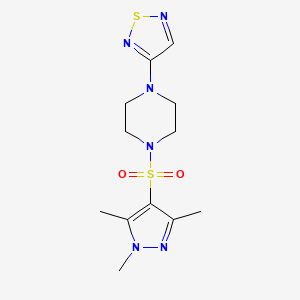

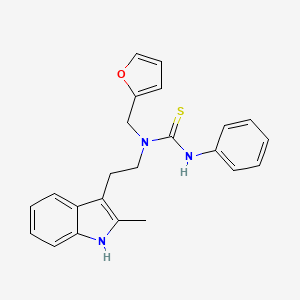

N-cyclopropyl-N-(pyridin-4-ylmethyl)oxamide, also known as CPI-455, is a small molecule inhibitor that targets the lysine-specific demethylase 5A (KDM5A) enzyme. KDM5A is a histone demethylase that plays a crucial role in the regulation of gene expression. CPI-455 has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Stereodivergent Methodology for Complex Pyrrolidines : An intramolecular reaction methodology showcases the diastereoselective formation of substituted pyrrolo-isoxazolidines, which serve as precursors for highly substituted homochiral pyrrolidines, through a simple reversal of catalyst and substrate addition order (S. K. Jackson et al., 2008).

Crystal Structure Analysis : Studies on the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives reveal differences in the orientation of pyridine and benzene rings, providing insight into molecular interactions and stability (G. Artheswari et al., 2019).

Anticancer and Antidepressant Activity

Anticancer and α-Glucosidase Inhibitory Activities : Research on the synthesis of Pyridine-Dicarboxamide-Cyclohexanone derivatives reveals promising anticancer activities against various cancer cell lines and significant α-glucosidase inhibitory activity, supported by molecular docking studies (A. Al-Majid et al., 2019).

Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have been synthesized and evaluated for their potential as antidepressant and nootropic agents, showing dose-dependent activities (Asha B. Thomas et al., 2016).

Photophysical Properties

Photophysical Properties of 2-Azaindolizines : Iodine-mediated oxidative desulfurization promoted cyclization of N-2-pyridylmethyl thioamides facilitates the preparation of fluorescent 2-azaindolizines and their sulfur-bridged dimers, highlighting a method for creating diverse fluorescent compounds (F. Shibahara et al., 2006).

Advanced Material Synthesis

Polyamide Synthesis with Enhanced Thermal Stability : New aromatic polyamides containing n-alkylphenylimide units demonstrate enhanced thermal stability and solubility, potentially useful for materials engineering and development (K. Choi & J. Jung, 2004).

Mécanisme D'action

Target of Action

The primary target of N-cyclopropyl-N’-[(pyridin-4-yl)methyl]ethanediamide is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and the reverse reaction .

Mode of Action

It is known to interact with its target, corticosteroid 11-beta-dehydrogenase isozyme 1 . The interaction details and the resulting changes are yet to be elucidated.

Pharmacokinetics

Information about its bioavailability, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable .

Propriétés

IUPAC Name |

N'-cyclopropyl-N-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-10(11(16)14-9-1-2-9)13-7-8-3-5-12-6-4-8/h3-6,9H,1-2,7H2,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWMTSORGOOQPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808645 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-fluorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxopyridine-3-carboxamide](/img/structure/B2951873.png)

![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2951875.png)

![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2951878.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2951879.png)

![5,6-Difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B2951880.png)

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2951881.png)

![N-{[(1-bicyclo[2.2.1]hept-2-ylethyl)amino]carbonyl}-2-chloroacetamide](/img/structure/B2951885.png)

![N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2951892.png)